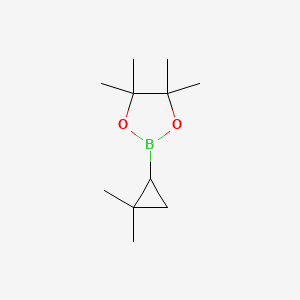
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate” likely belongs to the class of organic compounds known as tertiary alcohols . These are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl halides undergo solvolysis reactions . The synthesis of these compounds often involves the use of tert-butyl groups as they can modulate the self-assembly behavior of organic molecules on surfaces .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as gas-phase electron diffraction and quantum chemical calculations . These methods have been used to determine the structure of similar compounds like tert-butylazide .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate involves the condensation of ethyl acetoacetate with tert-butyl 2-oxocyclopentanecarboxylate, followed by cyclization and dehydration to form the desired product.", "Starting Materials": [ "Ethyl acetoacetate", "Tert-butyl 2-oxocyclopentanecarboxylate", "Sodium ethoxide", "Acetic acid", "Ethanol", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add tert-butyl 2-oxocyclopentanecarboxylate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction.", "Step 4: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to cyclize the product.", "Step 7: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 8: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 9: Dissolve the crude product in ethanol and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 2 hours to dehydrate the product.", "Step 10: Cool the reaction mixture and extract the product with ethyl acetate.", "Step 11: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the final product, tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate." ] } | |
Número CAS |
2225181-80-4 |
Nombre del producto |
tert-butyl (3Z)-3-ethylidene-4-oxopyrrolidine-1-carboxylate |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.3 |
Pureza |
80 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



